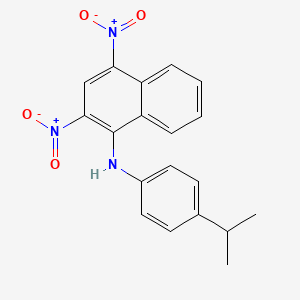

![molecular formula C18H21ClN4O3S B5016603 N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5016603.png)

N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, also known as TAK-063, is a novel and selective phosphodiesterase 10A (PDE10A) inhibitor developed by Takeda Pharmaceutical Company Limited. PDE10A is an enzyme that is primarily expressed in the brain, and it plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in neurons. TAK-063 has shown promising results in preclinical studies as a potential treatment for schizophrenia and other neuropsychiatric disorders.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide works by selectively inhibiting PDE10A, which is highly expressed in the striatum and other brain regions that are involved in motor control, reward processing, and cognitive function. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in neurons, which in turn activates signaling pathways that regulate dopamine and glutamate neurotransmission. This leads to improved cognitive function, reduced hyperactivity, and normalization of dopamine and glutamate levels in the brain.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include:

- Increased levels of cAMP and cGMP in neurons

- Activation of signaling pathways that regulate dopamine and glutamate neurotransmission

- Improved cognitive function

- Reduced hyperactivity

- Normalization of dopamine and glutamate levels in the brain

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its selectivity for PDE10A, its favorable safety profile, and its low potential for abuse or dependence. However, there are also some limitations to using this compound in lab experiments, including its high cost, the need for specialized equipment to administer the drug, and the potential for off-target effects.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, including:

- Further preclinical studies to investigate the efficacy and safety of this compound in animal models of schizophrenia, depression, and other neuropsychiatric disorders

- Clinical trials to evaluate the safety and efficacy of this compound in humans with schizophrenia, depression, and other neuropsychiatric disorders

- Development of new PDE10A inhibitors with improved selectivity, potency, and pharmacokinetic properties

- Investigation of the role of PDE10A in other neurological and psychiatric disorders, such as Parkinson's disease, Huntington's disease, and bipolar disorder

- Development of new imaging techniques to visualize PDE10A activity in the brain and monitor the effects of PDE10A inhibitors in real-time.

Synthesis Methods

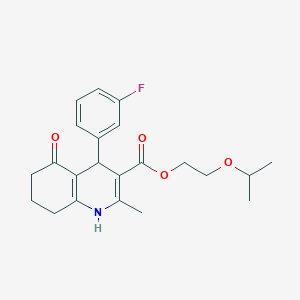

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 2-(4-(3-chlorophenyl)piperazin-1-yl)acetic acid, followed by acylation with acetic anhydride and deprotection with trifluoroacetic acid. The final product is obtained as a white solid with a purity of over 99% by HPLC.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of schizophrenia, depression, and other neuropsychiatric disorders. In animal studies, this compound has been shown to improve cognitive function, reduce hyperactivity, and normalize dopamine and glutamate neurotransmission in the brain. This compound has also been shown to have a favorable safety profile and low potential for abuse or dependence.

properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3S/c19-14-2-1-3-16(12-14)23-10-8-22(9-11-23)13-18(24)21-15-4-6-17(7-5-15)27(20,25)26/h1-7,12H,8-11,13H2,(H,21,24)(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWOQXPFYHRIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5016536.png)

![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)

![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)

![methyl 4-oxo-4-[4-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenoxy)-1-piperidinyl]butanoate](/img/structure/B5016599.png)

![2-acetyl-7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5016610.png)

![ethyl 3-(3-chlorobenzyl)-1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B5016611.png)

![N-cyclopropyl-N'-(2-thienylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5016624.png)